molecular formula C15H9BrFN3O2 B2465746 3-bromo-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865285-35-4

3-bromo-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2465746
M. Wt: 362.158
InChI Key: OHNJYFGOXDBGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of N-substituted benzamides, including structures similar to 3-bromo-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, have been reported for their potential anticancer activities. A study by Ravinaik et al. (2021) described the design, synthesis, and anticancer evaluation of a series of substituted benzamides. These compounds showed moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021). Additionally, Salahuddin et al. (2014) synthesized and evaluated oxadiazole derivatives, revealing moderate anticancer activity in vitro against a panel of cancer cell lines, indicating the therapeutic potential of oxadiazole derivatives in cancer treatment (Salahuddin et al., 2014).

Antimicrobial and Antioxidant Activities

Compounds with structures similar to 3-bromo-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide have also been synthesized and tested for their antimicrobial and antioxidant activities. Menteşe et al. (2015) synthesized a series of benzimidazole derivatives containing oxadiazole rings, which were evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed very good ABTS scavenging activities, indicating potential as antioxidant agents (Menteşe et al., 2015). Desai et al. (2013) reported the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activities, which suggests the relevance of fluorinated benzamides in developing new antimicrobial agents (Desai et al., 2013).

Neuroprotective Effects

Research into benzothiazol-based 1,3,4-oxadiazole derivatives has shown promising results in terms of neuroprotective effects against Aβ-induced toxicity in cell models. Mei et al. (2017) synthesized and evaluated a series of these derivatives for their neuroprotective activity. Notably, one compound significantly improved cell viability compared to the positive control EGCG, highlighting the potential of such compounds in treating neurodegenerative diseases like Alzheimer's (Mei et al., 2017).

properties

IUPAC Name

3-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFN3O2/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNJYFGOXDBGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.